![molecular formula C13H23N3O5 B3005721 N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034397-41-4](/img/structure/B3005721.png)
N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
The compound "N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which are related in terms of their potential antitumor properties. These derivatives have been synthesized with various substituents to evaluate their biological activity and physicochemical properties, particularly against solid tumors like the Lewis lung tumor in mice .
Synthesis Analysis
The synthesis of related compounds involves the introduction of different groups at specific positions on the acridine ring system. For instance, the 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been prepared to assess their antitumor activity. The synthesis process aims to create compounds that can bind to DNA by intercalation and possess antitumor activity, especially with electron-withdrawing substituents that allow the compound to remain uncharged at physiological pH .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their interaction with biological targets. The acridine core is a planar, tricyclic structure that can intercalate between DNA bases. Substituents at the 5-position of the acridine ring influence the compound's charge state at physiological pH, which in turn affects its distribution and antitumor activity. The presence of electron-withdrawing groups is essential for the activity against solid tumors, as it ensures the compound is predominantly monocationic .
Chemical Reactions Analysis
The chemical reactions of these compounds are primarily centered around their interaction with DNA. The intercalation of the acridine ring into DNA is a key reaction that can disrupt the normal function of the DNA and lead to antitumor effects. The specific substituents at the 5-position can modulate the compound's ability to intercalate and its overall biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and charge state, are important for their biological activity and pharmacokinetic profile. The method described in the second paper for quantifying N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in plasma involves high-performance liquid chromatography, which is indicative of the compound's stability and solubility characteristics necessary for in vivo studies. The pharmacokinetic analyses, including half-life measurements in rabbits and mice, provide insight into the compound's distribution and clearance from the body .
properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O5/c1-5-15-6-7-16(11(18)10(15)17)12(19)14-8-13(2,21-4)9-20-3/h5-9H2,1-4H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLFDKHGWQLOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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